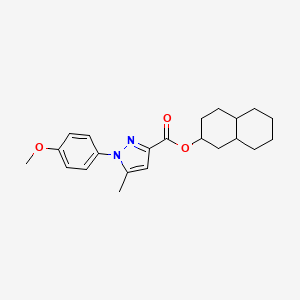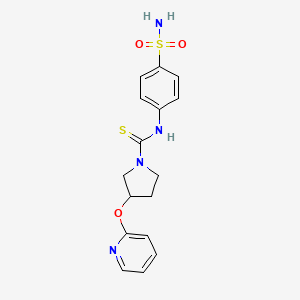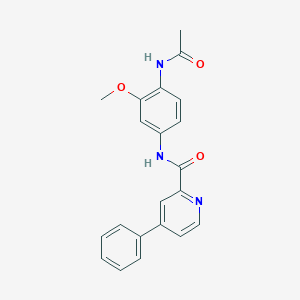![molecular formula C21H22N4O2 B7430348 2-(2-phenylethyl)-N-[4-(propanoylamino)phenyl]pyrazole-3-carboxamide](/img/structure/B7430348.png)
2-(2-phenylethyl)-N-[4-(propanoylamino)phenyl]pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-phenylethyl)-N-[4-(propanoylamino)phenyl]pyrazole-3-carboxamide, also known as PEPCK inhibitor, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a significant impact on various biochemical and physiological processes, making it an important tool for researchers in the field of medicine and biology.
Mechanism of Action
2-(2-phenylethyl)-N-[4-(propanoylamino)phenyl]pyrazole-3-carboxamide inhibitor works by binding to the active site of this compound, preventing it from catalyzing the conversion of oxaloacetate to phosphoenolpyruvate. This results in a decrease in the production of glucose, which can have a significant impact on various physiological processes.
Biochemical and Physiological Effects:
This compound inhibitor has been found to have a significant impact on various biochemical and physiological processes. It has been shown to decrease blood glucose levels in animal models, making it a potential treatment for diabetes. It has also been found to have anti-inflammatory and anti-cancer properties, making it a promising tool for researchers in these fields.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(2-phenylethyl)-N-[4-(propanoylamino)phenyl]pyrazole-3-carboxamide inhibitor is its potency and specificity for this compound. This makes it a valuable tool for researchers studying the regulation of glucose metabolism. However, one of the limitations of this compound inhibitor is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-(2-phenylethyl)-N-[4-(propanoylamino)phenyl]pyrazole-3-carboxamide inhibitor. One area of interest is the development of more potent and selective inhibitors of this compound. Another area of interest is the exploration of the potential therapeutic applications of this compound inhibitor in the treatment of diabetes, inflammation, and cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound inhibitor and its potential limitations in lab experiments.
Synthesis Methods
The synthesis of 2-(2-phenylethyl)-N-[4-(propanoylamino)phenyl]pyrazole-3-carboxamide inhibitor involves the reaction of 2-(2-phenylethyl)pyrazole-3-carboxylic acid with 4-(propanoylamino)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified through various techniques such as column chromatography and recrystallization.
Scientific Research Applications
2-(2-phenylethyl)-N-[4-(propanoylamino)phenyl]pyrazole-3-carboxamide inhibitor has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of phosphoenolpyruvate carboxykinase (this compound), an enzyme that plays a key role in gluconeogenesis. This makes it an important tool for researchers studying the regulation of glucose metabolism.
Properties
IUPAC Name |
2-(2-phenylethyl)-N-[4-(propanoylamino)phenyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-2-20(26)23-17-8-10-18(11-9-17)24-21(27)19-12-14-22-25(19)15-13-16-6-4-3-5-7-16/h3-12,14H,2,13,15H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPOMPALAUQHFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=NN2CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl 1-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)carbamoyl]cyclohex-3-ene-1-carboxylate](/img/structure/B7430265.png)
![N-[2-(4-acetamidoanilino)-2-oxoethyl]-4-chloro-N-ethylthieno[2,3-c]pyridine-2-carboxamide](/img/structure/B7430280.png)
![5-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]methylsulfanyl]-1H-indazole](/img/structure/B7430281.png)

![tert-butyl N-methyl-N-[2-[5-(2-oxo-1,3-dihydrobenzimidazol-4-yl)-1,2,4-oxadiazol-3-yl]propyl]carbamate](/img/structure/B7430288.png)

![N-[4-(cyclopropanecarbonylamino)phenyl]-4-phenylpyridine-2-carboxamide](/img/structure/B7430302.png)
![ethyl N-[4-[(4-phenylpyridine-2-carbonyl)amino]phenyl]carbamate](/img/structure/B7430304.png)
![Methyl 2-chloro-5-[[1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]-3-fluorobenzoate](/img/structure/B7430308.png)
![3-(2-oxo-1,3-oxazolidin-3-yl)-N-[4-(2-phenylethylcarbamoyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7430313.png)
![methyl (3S,4R)-1-[(3-fluoro-4-pyrazol-1-ylphenyl)carbamoyl]-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate](/img/structure/B7430320.png)

![N-[4-(carbamoylamino)phenyl]-2-(2-hydroxyphenyl)-4,5-dihydro-1,3-thiazole-4-carboxamide](/img/structure/B7430331.png)
![tert-butyl N-[2-[5-(2-oxo-1,3-dihydrobenzimidazol-4-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]carbamate](/img/structure/B7430355.png)
